![molecular formula C18H22N2O5 B5678016 N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B5678016.png)
N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide often involves complex reactions including the use of chiral amino acids to introduce substituents, leading to the formation of potent compounds. For example, studies have shown the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, resulting in compounds with significant biological activity (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide often features a complex arrangement of rings and substituents, contributing to their biological activity. Conformational analysis plays a crucial role in understanding the potential activity of these compounds as it helps in identifying the most favorable conformations for binding to biological targets (Costello et al., 1991).
Chemical Reactions and Properties
The chemical properties of pyrrolidinyl acetamide derivatives are influenced by their functional groups and structural conformation. These compounds often undergo reactions that are typical of amides, including hydrolysis and reactions with various reagents to introduce or modify substituents, significantly altering their biological activity and physical properties.
Physical Properties Analysis
The physical properties of compounds like N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and can be studied using techniques such as X-ray crystallography (Umezono & Okuno, 2015).
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-2-(1,3-benzodioxol-5-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(21)20-7-14(12-2-3-12)15(8-20)19-18(22)9-23-13-4-5-16-17(6-13)25-10-24-16/h4-6,12,14-15H,2-3,7-10H2,1H3,(H,19,22)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCFCDCGRNLHAM-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(C1)NC(=O)COC2=CC3=C(C=C2)OCO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]([C@H](C1)NC(=O)COC2=CC3=C(C=C2)OCO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-2-(1,3-benzodioxol-5-yloxy)acetamide |
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